molecular formula C6H5ClO B12703364 3-Chlorobenzene oxide CAS No. 56541-86-7

3-Chlorobenzene oxide

Cat. No.: B12703364
CAS No.: 56541-86-7
M. Wt: 128.55 g/mol
InChI Key: ISNCKBRSXQOHHO-UHFFFAOYSA-N
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Description

3-Chlorobenzene oxide is an organic compound that belongs to the class of chlorinated aromatic compounds. It is characterized by the presence of a chlorine atom and an epoxide group attached to a benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorobenzene oxide can be synthesized through several methods. One common approach involves the epoxidation of 3-chlorostyrene using peracids such as m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired epoxide with high selectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of benzene followed by epoxidation. The chlorination step is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The resulting chlorobenzene is then subjected to epoxidation using peracids or other suitable oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzene oxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form chlorinated quinones.

    Reduction: Reduction reactions can convert it to 3-chlorophenol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

    Oxidation: Chlorinated quinones.

    Reduction: 3-Chlorophenol.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chlorobenzene oxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Research has investigated its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chlorobenzene oxide exerts its effects involves its reactivity with nucleophiles. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. This reactivity is often exploited in synthetic chemistry to create new compounds.

Comparison with Similar Compounds

Similar Compounds

    Chlorobenzene: Lacks the epoxide group and is less reactive.

    Benzene oxide: Does not have the chlorine atom, making it less versatile in substitution reactions.

    3-Chlorophenol: Similar structure but lacks the epoxide group, leading to different reactivity.

Uniqueness

3-Chlorobenzene oxide is unique due to the presence of both a chlorine atom and an epoxide group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

CAS No.

56541-86-7

Molecular Formula

C6H5ClO

Molecular Weight

128.55 g/mol

IUPAC Name

2-chloro-7-oxabicyclo[4.1.0]hepta-2,4-diene

InChI

InChI=1S/C6H5ClO/c7-4-2-1-3-5-6(4)8-5/h1-3,5-6H

InChI Key

ISNCKBRSXQOHHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(O2)C(=C1)Cl

Origin of Product

United States

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